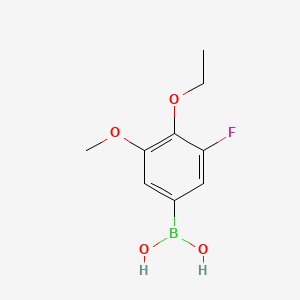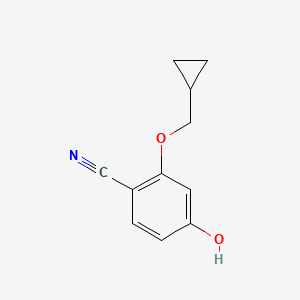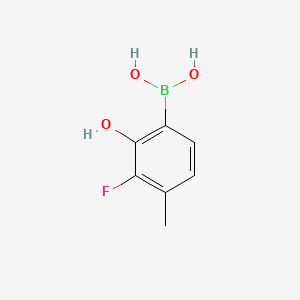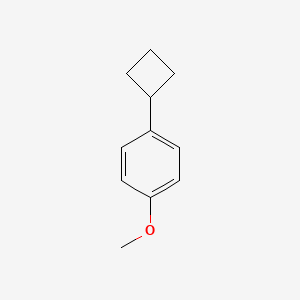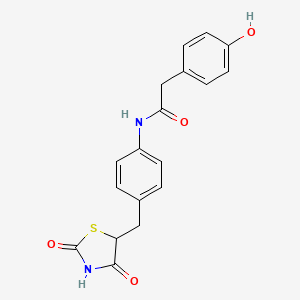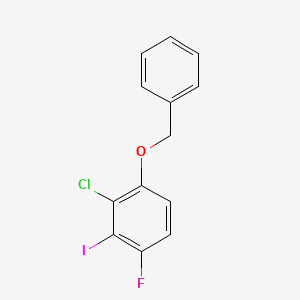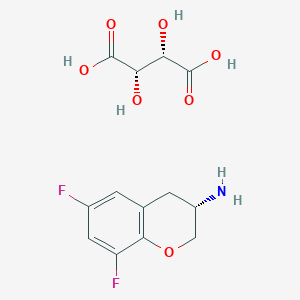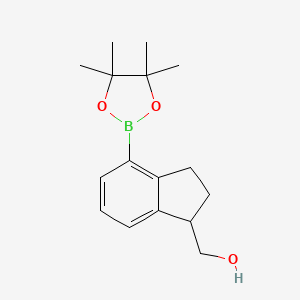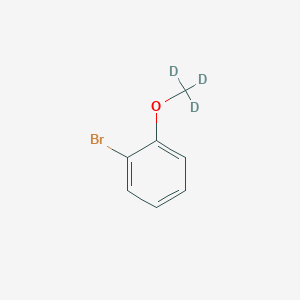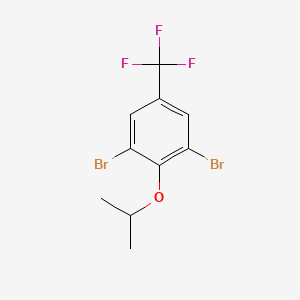
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9Br2F3O and a molecular weight of 361.98 g/mol . This compound is characterized by the presence of bromine, isopropoxy, and trifluoromethyl groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene typically involves the following steps:
Isopropoxylation: The addition of an isopropoxy group.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in Suzuki–Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-Dibromo-2-isopropoxy-5-(trifluoromethyl)benzene include:
1,3-Dibromo-5-(trifluoromethyl)benzene: Lacks the isopropoxy group, making it less versatile in certain reactions.
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: Contains two trifluoromethyl groups, which can influence its reactivity and applications.
1,3-Dibromo-5-fluoro-2-isopropoxy-4-(trifluoromethyl)benzene: Includes a fluorine atom, adding another dimension to its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability for various applications.
Propriétés
Formule moléculaire |
C10H9Br2F3O |
|---|---|
Poids moléculaire |
361.98 g/mol |
Nom IUPAC |
1,3-dibromo-2-propan-2-yloxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9Br2F3O/c1-5(2)16-9-7(11)3-6(4-8(9)12)10(13,14)15/h3-5H,1-2H3 |
Clé InChI |
DRMOPBNIUBEVRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1Br)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)

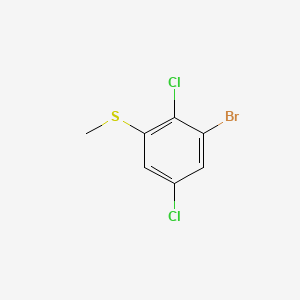

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
